molecular formula C13H16FNO3 B8076458 trans-1-Cbz-4-fluoro-3-hydroxypiperidine

trans-1-Cbz-4-fluoro-3-hydroxypiperidine

Cat. No.: B8076458
M. Wt: 253.27 g/mol
InChI Key: HNBFJUNWIWJEJJ-VXGBXAGGSA-N
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Description

trans-1-Cbz-4-fluoro-3-hydroxypiperidine: is a chemical compound characterized by its unique structure, which includes a piperidine ring with a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carbobenzyloxy (Cbz) protecting group at the 1-position. This compound is of interest in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Cbz-4-fluoro-3-hydroxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-fluorobutanone with ethylenediamine to form the piperidine core, followed by selective functionalization at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The fluorine atom can be reduced to form a hydrogen atom.

  • Substitution: The Cbz group can be removed through hydrogenolysis, and other substituents can be introduced at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Hydrogenolysis is often carried out using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

  • Oxidation: Formation of 4-fluoro-3-oxopiperidine.

  • Reduction: Formation of 4-hydroxy-3-fluoropiperidine.

  • Substitution: Removal of the Cbz group to yield 4-fluoro-3-hydroxypiperidine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-1-Cbz-4-fluoro-3-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • trans-1-Cbz-3-fluoro-4-hydroxypiperidine: Similar structure but with the fluorine and hydroxyl groups swapped.

  • trans-1-Cbz-4-hydroxypiperidine: Lacks the fluorine atom.

  • trans-1-Cbz-3-hydroxypiperidine: Lacks the fluorine atom.

Uniqueness: The presence of both the fluorine and hydroxyl groups in the trans-1-Cbz-4-fluoro-3-hydroxypiperidine compound provides unique chemical properties that distinguish it from its analogs. These properties can influence its reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

benzyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFJUNWIWJEJJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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